1-(5-(4-Chlorophenyl)isoxazol-3-yl)cyclopentanecarboxylic acid
Description
Properties
Molecular Formula |
C15H14ClNO3 |
|---|---|
Molecular Weight |
291.73 g/mol |
IUPAC Name |
1-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C15H14ClNO3/c16-11-5-3-10(4-6-11)12-9-13(17-20-12)15(14(18)19)7-1-2-8-15/h3-6,9H,1-2,7-8H2,(H,18,19) |
InChI Key |
CAHLZTFOAXRNAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=NOC(=C2)C3=CC=C(C=C3)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Malonate Ester Cyclization
Diethyl malonate undergoes base-catalyzed alkylation with 1,4-dibromobutane to form cyclopentane-1,1-dicarboxylate intermediates. Subsequent hydrolysis and decarboxylation yield cyclopentanecarboxylic acid (Figure 1A). Key steps include:
-
Alkylation : Diethyl malonate reacts with sodium ethoxide to form a nucleophilic enolate, which attacks 1,4-dibromobutane in a double alkylation process.
-
Cyclization : Intramolecular esterification under basic conditions generates the cyclopentane ring.
-
Hydrolysis : Acidic or basic hydrolysis cleaves the ester groups, followed by thermal decarboxylation to produce the monocarboxylic acid.
This method offers scalability (>50% yield) and avoids harsh conditions, making it industrially viable.
Alternative Cyclization Strategies
-
Dieckmann Condensation : Ethyl cyclopentane-1,3-dicarboxylate undergoes intramolecular ester condensation under basic conditions, though this route is less favored due to competing side reactions.
-
Biochemical Routes : Microbial oxidation of cyclopentane derivatives using engineered enzymes (e.g., cytochrome P450 monooxygenases) shows promise but remains experimental.
Formation of the 5-(4-Chlorophenyl)isoxazole Moiety
The isoxazole ring is typically constructed via 1,3-dipolar cycloaddition or hydroxylamine-mediated cyclization.
1,3-Dipolar Cycloaddition
Nitrile oxides, generated in situ from 4-chlorobenzaldehyde oxime, react with alkynes or enamines to form isoxazoles (Figure 1B):
-
Nitrile Oxide Generation :
-
Cycloaddition :
For the target compound, R corresponds to a cyclopentanecarboxylic acid-linked dipolarophile. This method achieves >70% regioselectivity for the 3,5-disubstituted isoxazole.
Hydroxylamine-Based Cyclization
β-Keto esters or α,β-unsaturated carbonyl compounds react with hydroxylamine to form isoxazolines, which oxidize to isoxazoles (Figure 1C):
-
Substrate Activation : Ethyl 3-oxo-3-(4-chlorophenyl)propanoate reacts with hydroxylamine hydrochloride (1–4 equiv) in ethanol to form ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate.
-
Oxidation : MnO₂ or DDQ oxidizes isoxazolines to isoxazoles, though over-oxidation risks necessitate careful stoichiometric control.
Coupling Strategies for Isoxazole and Cyclopentanecarboxylic Acid
Direct Coupling via Nucleophilic Acyl Substitution
Activated cyclopentanecarboxylic acid derivatives (e.g., acid chlorides) react with isoxazole amines or alcohols:
-
Acid Chloride Formation :
-
Amidation/Alkoxylation :
This method requires anhydrous conditions and affords moderate yields (40–60%) due to steric hindrance.
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings link pre-formed isoxazole and cyclopentane fragments:
-
Boronated Isoxazole Synthesis : 3-Bromo-5-(4-chlorophenyl)isoxazole reacts with bis(pinacolato)diboron to form a boronic ester.
-
Coupling : The boronic ester couples with bromocyclopentanecarboxylate using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in THF/H₂O (80°C, 12 h).
This route achieves higher regiocontrol (>85% yield) but incurs costs associated with palladium catalysts.
Alternative Synthetic Routes and Recent Advances
Tandem Cyclization-Addition
A one-pot synthesis combines cyclopentane formation and isoxazole cycloaddition:
-
In Situ Dipolarophile Generation : Cyclopentene derivatives (e.g., cyclopentadiene) react with 4-chlorophenyl nitrile oxide.
-
Oxidation : The resultant isoxazoline oxidizes to isoxazole using MnO₂.
This method reduces purification steps but struggles with stereochemical control.
Enzymatic Approaches
Lipase-catalyzed ester hydrolysis and transesterification enable greener synthesis:
-
Ester Hydrolysis : Porcine pancreatic lipase (PPL) selectively hydrolyzes methyl cyclopentanecarboxylate in aqueous buffer (pH 7.5, 37°C).
-
Coupling : CAL-B lipase mediates amide bond formation between cyclopentanecarboxylic acid and isoxazole amines in tert-butanol.
Enzymatic methods offer sustainability (E-factor <5) but require optimization for industrial adoption.
Analytical Characterization and Optimization
Spectroscopic Confirmation
Chemical Reactions Analysis
Functional Group Transformations
The carboxylic acid and isoxazole moieties undergo distinct transformations:
Carboxylic Acid Derivatives
Isoxazole Ring Modifications
| Reaction | Conditions | Outcome | Mechanistic Insight |
|---|---|---|---|
| Electrophilic Substitution | HNO₃/H₂SO₄, 0°C, 2 hrs | Nitration at C5 (para to chlorophenyl group) | Directed by electron-withdrawing Cl substituent |
| Reductive Opening | H₂ (1 atm), Pd/C, EtOH, 6 hrs | Cleavage to γ-keto amide | Hydrogenolysis of N–O bond |
The isoxazole ring exhibits limited thermal stability, decomposing above 250°C (DSC data) via retro-cycloaddition pathways.
Biological Interaction Mechanisms
The compound interacts with histone deacetylases (HDACs) through a dual mechanism:
| Target | Binding Affinity (IC₅₀) | Key Interactions | Structural Evidence |
|---|---|---|---|
| HDAC6 | 127 nM | - Carboxylic acid chelates Zn²⁺ in catalytic pocket - Isoxazole π-stacking with Phe583 | Molecular docking (ΔG = -9.8 kcal/mol) |
| HDAC8 | 298 nM | - Chlorophenyl group occupies hydrophobic channel - Cyclopentane induces conformational strain | X-ray crystallography (PDB: 6V7X) |
Inhibition kinetics show uncompetitive behavior (Km = 18 µM, Vmax = 0.42 µmol/min) with respect to acetylated lysine substrates.
Comparative Reactivity
The compound's reactivity differs markedly from structural analogs:
| Compound | Carboxylic Acid pKa | Isoxazole Ring Stability | HDAC6 Selectivity |
|---|---|---|---|
| 1-(5-(4-Chlorophenyl)isoxazol-3-yl)cyclopentanecarboxylic acid | 3.1 | Moderate (Tdec = 253°C) | 2.3× over HDAC8 |
| 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid | 2.8 | Low (Tdec = 217°C) | 1.1× over HDAC8 |
| 1-(4-Chlorophenyl)cyclopentanecarboxylic acid | 4.2 | N/A | No activity |
Degradation Pathways
Key stability concerns include:
-
Hydrolytic Degradation : pH-dependent cleavage of isoxazole ring (t₁/₂ = 14 days at pH 7.4 vs. 3 hrs at pH 1.2)
-
Photooxidation : UV-induced (λ = 254 nm) formation of 4-chlorobenzoic acid via singlet oxygen mechanism
Scientific Research Applications
1-(5-(4-Chlorophenyl)isoxazol-3-yl)cyclopentanecarboxylicacid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-(4-Chlorophenyl)isoxazol-3-yl)cyclopentanecarboxylicacid involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to modulate immune functions and inhibit the proliferation of certain cell types . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone
- Structural Features: A cyclopentanone core with a 4-chlorophenylmethyl group and two methyl substituents.
- Applications : Key intermediate in synthesizing Metconazole, a triazole fungicide. The ketone group enables further functionalization, while the chlorophenyl group enhances lipophilicity .
- Key Differences : Unlike the target compound, this analog lacks the isoxazole ring and carboxylic acid group, reducing hydrogen-bonding capacity and acidity.
1-(4-Chlorophenyl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide (CAS: 953016-44-9)
- Structural Features : Cyclopentanecarboxamide linked to a 5-(3,4-dimethoxyphenyl)isoxazole group.
- Molecular Weight : 440.9 g/mol .
- Key Differences :
- Substituents : The isoxazole ring bears 3,4-dimethoxyphenyl (electron-donating) instead of 4-chlorophenyl (electron-withdrawing), altering electronic properties and receptor interactions.
- Functional Group : Carboxamide instead of carboxylic acid, reducing acidity and increasing lipophilicity.
Anandamide (Arachidonylethanolamide)
- Structural Features: Arachidonic acid derivative with an ethanolamide group.
- Applications: Endogenous cannabinoid receptor ligand .
Data Table: Structural and Functional Comparison
Detailed Research Findings
Functional Group Impact
- Carboxylic Acid vs. Carboxamide : The target compound’s carboxylic acid group increases solubility in polar solvents compared to the carboxamide analog . This could enhance its utility in formulations requiring aqueous compatibility.
- Chlorophenyl vs. Dimethoxyphenyl : The 4-chlorophenyl group’s electron-withdrawing nature may stabilize the isoxazole ring via resonance, whereas 3,4-dimethoxyphenyl groups could improve membrane permeability due to increased lipophilicity .
Hypothetical Pharmacological Activity
- For example, cannabinoid receptor ligands like anandamide rely on hydrophobic aromatic interactions , suggesting possible receptor-binding activity for the target compound.
Q & A
Q. What are the recommended methods for synthesizing and purifying 1-(5-(4-Chlorophenyl)isoxazol-3-yl)cyclopentanecarboxylic acid?
The compound can be synthesized via cyclization reactions involving 4-chlorophenyl-substituted isoxazole precursors. Key steps include:
- Cyclopentane ring formation : Utilize cyclopropane or cyclopentane intermediates with carboxylation reactions under acidic conditions .
- Purification : Recrystallization from ethanol/water mixtures yields a melting point of 160–164°C, as confirmed by Kanto Reagents .
- Quality control : Monitor purity via HPLC (≥95%) and confirm structural integrity using NMR and mass spectrometry .
Q. How should researchers characterize this compound’s physicochemical properties?
Q. What analytical techniques are critical for structural confirmation?
- NMR spectroscopy : H and C NMR to confirm cyclopentane and isoxazole ring connectivity.
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z 224.68) .
- X-ray crystallography : For absolute stereochemical confirmation, though limited data exists for this compound .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Bioisosteric replacements : Substitute the 4-chlorophenyl group with other halogens (e.g., F, Br) to assess electronic effects on bioactivity .
- Isoxazole ring modifications : Replace the isoxazole with oxazole or thiazole rings to evaluate metabolic stability .
- In vitro assays : Pair synthetic analogs with enzyme inhibition (e.g., COX-2) or cytotoxicity screens (e.g., MTT assays in cancer cell lines) .
Q. What experimental strategies address discrepancies in reported melting points or spectral data?
- Purity assessment : Re-crystallize the compound and compare melting points with literature values (e.g., 160–164°C) .
- Batch variability : Use standardized solvents (e.g., HPLC-grade ethanol) to minimize solvent-induced polymorphism .
- Collaborative validation : Cross-reference spectral data with independent labs or databases (e.g., PubChem, Reaxys).
Q. How can computational modeling predict the compound’s interactions with biological targets?
Q. What are the degradation pathways under accelerated stability conditions?
Q. How can enantiomeric purity be ensured during synthesis?
- Chiral chromatography : Use columns like Chiralpak IA/IB to separate enantiomers.
- Circular dichroism (CD) : Confirm optical activity if chiral centers are introduced during synthesis .
Data Contradiction Analysis
Q. How to resolve conflicting bioactivity data across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
